![molecular formula C14H8N4 B14731936 Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile CAS No. 5722-41-8](/img/structure/B14731936.png)
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four cyano groups attached to the bicyclic framework, which significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of rhodium catalysts in a one-pot procedure has been reported to facilitate the formation of similar bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specifics of these methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- (9S)-Bicyclo[7.2.0]undeca-2,4,7-triene-10,10,11,11-tetracarbonitrile
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene-7-carbaldehyde
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of four cyano groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5722-41-8 |
|---|---|
Molekularformel |
C14H8N4 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)11-3-1-2-4-12(6-5-11)14(13,9-17)10-18/h1-6,11-12H |
InChI-Schlüssel |
VHWIUNLTFOHZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C=CC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


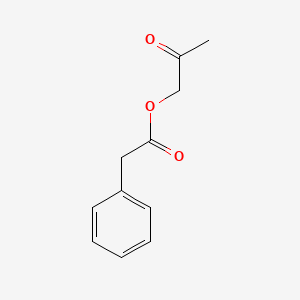
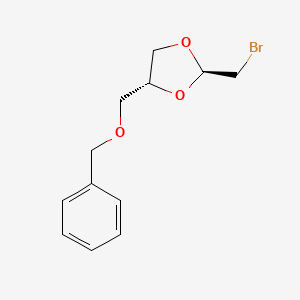
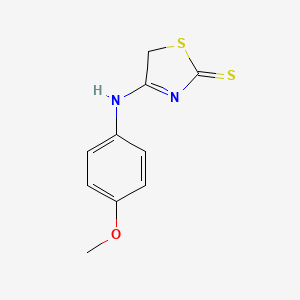
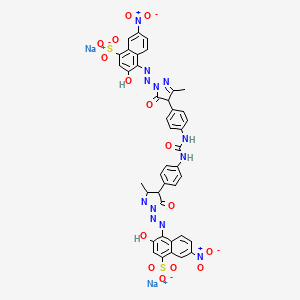
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
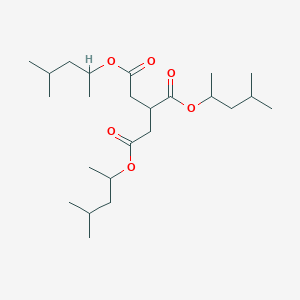
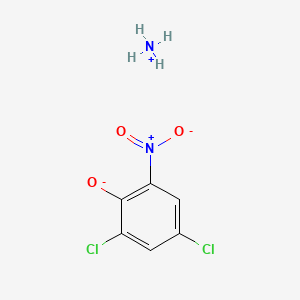
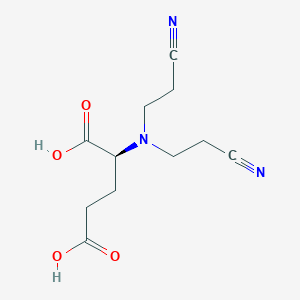

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
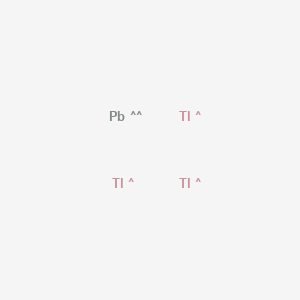
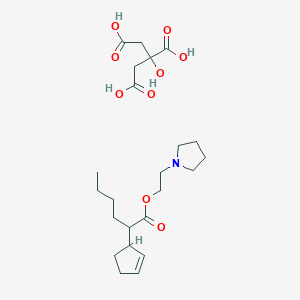
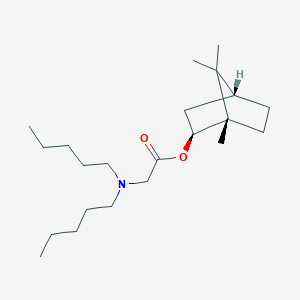
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
